molecular formula C18H21NO4S2 B2812604 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1706404-21-8

3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2812604
CAS No.: 1706404-21-8
M. Wt: 379.49
InChI Key: UVKSGYGDWUQKKF-UHFFFAOYSA-N
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Description

3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the sulfonyl groups. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of reactions to introduce the desired functional groups. Key steps may include:

    Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methylsulfonyl Group: This step often involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Naphthalen-1-ylsulfonyl Group: This can be accomplished using naphthalen-1-ylsulfonyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, offering advantages such as improved reaction control and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or other reduced forms of the compound.

Scientific Research Applications

3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[32

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonyl groups may play a key role in these interactions, potentially affecting the compound’s binding affinity and selectivity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methylsulfonyl and naphthalen-1-ylsulfonyl groups in 3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[321]octane sets it apart from other similar compounds

Properties

IUPAC Name

3-methylsulfonyl-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-24(20,21)16-11-14-9-10-15(12-16)19(14)25(22,23)18-8-4-6-13-5-2-3-7-17(13)18/h2-8,14-16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKSGYGDWUQKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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